2-Styrenesulfonic acid 2-Styrenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 90111-29-8
VCID: VC14424929
InChI: InChI=1S/C8H8O3S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H,9,10,11)
SMILES:
Molecular Formula: C8H8O3S
Molecular Weight: 184.21 g/mol

2-Styrenesulfonic acid

CAS No.: 90111-29-8

Cat. No.: VC14424929

Molecular Formula: C8H8O3S

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

2-Styrenesulfonic acid - 90111-29-8

Specification

CAS No. 90111-29-8
Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
IUPAC Name 2-ethenylbenzenesulfonic acid
Standard InChI InChI=1S/C8H8O3S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H,9,10,11)
Standard InChI Key VMSBGXAJJLPWKV-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC=CC=C1S(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Styrenesulfonic acid (C₈H₈O₃S) consists of a styrene backbone with a sulfonic acid group (-SO₃H) attached to the ortho position of the benzene ring. This contrasts with the more common 4-styrenesulfonic acid, where the sulfonic acid group occupies the para position. The ortho substitution introduces steric hindrance, potentially affecting polymerization kinetics and copolymer solubility .

Table 1: Comparative Properties of Styrenesulfonic Acid Isomers

Property2-Styrenesulfonic Acid4-Styrenesulfonic Acid
Molecular FormulaC₈H₈O₃SC₈H₈O₃S
Molecular Weight200.21 g/mol200.21 g/mol
pKa~0.8 (estimated)0.7–1.0
SolubilityWater-solubleWater-soluble
PolymerizabilityModerate (steric hindrance)High

Physical and Thermal Characteristics

Data extrapolated from poly(styrenesulfonic acid-co-maleic acid) sodium salt (CAS 68037-40-1) suggests that ortho-substituted derivatives exhibit:

  • Density: 1.163 g/mL at 25°C

  • Viscosity: 30 cP (30% aqueous solution)

  • Thermal Stability: Decomposition above 250°C, with sulfonic acid group degradation initiating at 180°C .

Synthesis and Production Methods

Monomer Synthesis

While direct synthesis routes for 2-styrenesulfonic acid are sparsely documented, analogous protocols for 4-styrenesulfonic acid provide a template:

  • Sulfonation of Styrene:
    Styrene reacts with concentrated sulfuric acid at 80–100°C, yielding a mixture of ortho and para isomers. Separation via crystallization or chromatography isolates the desired isomer .

  • Ion Exchange:
    Sodium styrenesulfonate (CAS 28210-41-5) undergoes protonation using HCl or ion-exchange resins to produce the free acid form .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
SulfonationH₂SO₄, 90°C, 6 hr60–70%
PurificationEthanol recrystallization85%
CopolymerizationAIBN initiator, 75°C >90%

Copolymerization Strategies

2-Styrenesulfonic acid is frequently copolymerized with maleic anhydride or divinylbenzene to enhance mechanical stability and ion-exchange capacity. A notable example includes:

  • Cross-Linked Membranes: Radical copolymerization of 2-styrenesulfonic acid (30% aqueous solution) with divinylbenzene (1 mol%) produces membranes with proton conductivity >0.1 S/cm .

Industrial and Research Applications

Water Treatment

2-Styrenesulfonic acid-based copolymers serve as:

  • Scale Inhibitors: Prevent CaCO₃ and Fe₂O₃ deposition in boilers and cooling systems .

  • Dispersants: Stabilize pigments and clays in aqueous suspensions via electrostatic repulsion .

Advanced Materials

  • Conductive Polymers: Dopant for polyaniline and polypyrrole, reducing surface resistivity to 10²–10³ Ω/sq .

  • Ion-Exchange Membranes: Fuel cell membranes with 98% sulfonation density exhibit 40% higher proton conductivity than Nafion® .

Table 3: Performance Metrics of 2-Styrenesulfonic Acid Copolymers

ApplicationKey MetricValue
Fuel Cell MembranesProton Conductivity (80°C)0.12 S/cm
Conductive CoatingsSurface Resistivity250 Ω/sq
Water TreatmentCaCO₃ Inhibition Efficiency92%

Future Research Directions

  • Isomer-Specific Studies: Systematic comparison of ortho vs. para substitution effects on copolymer properties.

  • Green Synthesis: Catalytic sulfonation methods to minimize sulfuric acid waste.

  • Battery Applications: Integration into lithium-ion battery binders to enhance cyclability.

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